{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine
Description
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine is a structurally intricate sulfonamide derivative characterized by a poly-substituted aromatic ring and a tetrahydrofuran (oxolane)-linked amine moiety. The phenyl ring features ethoxy (4-position), methyl (2-position), and methylethyl (5-position) groups, while the sulfonyl group bridges the aromatic system to an oxolan-2-ylmethylamine.
Properties
IUPAC Name |
4-ethoxy-2-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-5-21-16-9-13(4)17(10-15(16)12(2)3)23(19,20)18-11-14-7-6-8-22-14/h9-10,12,14,18H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQWOYSFUQWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2CCCO2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine typically involves multiple steps. One common method includes the reaction of 4-ethoxy-2-methyl-5-(methylethyl)benzenesulfonyl chloride with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula: C17H27NO4S
- Molecular Weight: 341.5 g/mol
- Functional Groups: Sulfonamide, amine, ether
The presence of the sulfonamide group suggests that this compound may exhibit biological activity, particularly in antimicrobial and anti-inflammatory contexts. The amine group further enhances its potential as a pharmacological agent.
Medicinal Chemistry
Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The compound's structure suggests potential efficacy against bacterial infections by inhibiting folate synthesis pathways, similar to other sulfonamide antibiotics.
Anti-inflammatory Properties : The compound may also show promise in treating inflammatory conditions due to its ability to modulate immune responses.
Drug Development
Given its structural characteristics, this compound could serve as a lead compound in drug discovery programs targeting:
- Neurological Disorders : The sulfonamide can interact with neurotransmitter systems, potentially leading to treatments for conditions like anxiety or depression.
- Cancer Therapeutics : Modifications of sulfonamides have been explored for their ability to inhibit cancer cell proliferation.
Case Studies and Research Findings
-
Case Study on Antibacterial Activity :
- A study evaluated various sulfonamide derivatives, including compounds structurally related to {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine). Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting a viable pathway for further development in antibiotic therapies.
-
Research on Anti-inflammatory Effects :
- Research published in a pharmacological journal highlighted the anti-inflammatory effects of sulfonamides in animal models. This study provides a basis for exploring this compound as a candidate for treating inflammatory diseases.
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of similar compounds have shown favorable absorption and distribution profiles, indicating that modifications to enhance solubility could further improve therapeutic efficacy.
Summary Table of Applications
| Application Area | Potential Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial, anti-inflammatory | Significant activity against Gram-positive bacteria |
| Drug Development | Neurological disorders, cancer therapeutics | Promising lead compounds in drug discovery |
| Pharmacokinetics | Absorption and distribution studies | Favorable profiles observed in related compounds |
Mechanism of Action
The mechanism of action of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring and ethoxy group contribute to the compound’s ability to interact with hydrophobic pockets in biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Substituent Effects on Activity and Reactivity
- Ethoxy vs.
- Methylethyl vs. Methyl Phenyl : The 5-methylethyl substituent introduces steric bulk, which could influence binding pocket interactions differently than simpler methyl groups (e.g., in furosemide ).
- Oxolan vs. Furan/Tetrahydrofuran : The oxolan (tetrahydrofuran) moiety likely confers greater metabolic stability compared to furan derivatives (e.g., [1-(5-Methylfuran-2-yl)ethyl][(oxolan-2-yl)methyl]amine ), reducing susceptibility to oxidative degradation.
Pharmacokinetic and Toxicity Profiles
- Toxicity : Sulfonamide-containing compounds often exhibit moderate toxicity due to off-target interactions (e.g., sulfanilamide’s renal effects ). The target compound’s toxicity profile remains unstudied but may align with sulfonamide trends .
- Metabolism : The oxolan-methylamine group could undergo hepatic oxidation, similar to tetrahydrofuran derivatives, forming carboxylic acid metabolites .
Research Findings and Gaps
- Synthesis : While direct synthesis data for the target compound is unavailable, analogous sulfonamides (e.g., ) are synthesized via sulfonylation of amines and cyclization reactions, suggesting feasible routes .
- Data Gaps : Empirical studies on solubility, binding affinity, and in vivo efficacy are absent. Toxicity assessments and metabolite profiling are critical next steps.
Biological Activity
The compound {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine , with the molecular formula CHNOS and a molecular weight of 341.5 g/mol, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for various biological activities, particularly in antibacterial and anti-inflammatory contexts. The presence of both sulfonyl and amine functional groups suggests that this compound may interact with biological targets effectively.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 341.5 g/mol |
| Functional Groups | Sulfonamide, Amine |
| LogP | TBD |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods may include:
- Formation of the Sulfonamide : Reaction of the appropriate amine with a sulfonyl chloride.
- Alkylation : Introducing the oxolan-2-ylmethyl group through alkylation techniques.
- Purification : Utilizing techniques such as recrystallization and chromatography to achieve high purity.
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have investigated the anticancer properties of sulfonamide derivatives similar to this compound. For instance, compounds with similar structural features were tested against various human cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7 and MDA-MB-231). The antiproliferative activity was quantified using IC values:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 0.50 |
| A2780 | 0.82 |
| MCF-7 | 1.51 |
These results indicate that compounds with similar moieties exhibit significant antiproliferative activities, suggesting potential for further development in cancer therapeutics .
Anti-inflammatory Activity
Sulfonamides are also known for their anti-inflammatory properties. Compounds structurally related to this compound have shown selective inhibition of cyclooxygenase (COX) enzymes:
| Compound | COX Inhibition IC (µM) |
|---|---|
| Compound A | 0.10 |
| Compound B | 0.31 |
The selectivity towards COX-2 over COX-1 indicates a favorable therapeutic profile for treating inflammation without significant gastrointestinal side effects .
Case Studies
In a notable case study involving related sulfonamide derivatives, researchers observed that modifications in the alkyl chain significantly affected biological activity. For example, derivatives with longer alkyl chains demonstrated enhanced cytotoxicity against certain cancer cell lines, highlighting the importance of structural optimization in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
